BenchChemオンラインストアへようこそ!

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Medicinal Chemistry Enantioselective Synthesis Kinase Inhibition

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chiral pyrrolidine building block protected with a tert-butyloxycarbonyl (Boc) group. Its core structure features a pyrrolidine ring with a defined (S)-configuration at the 3-position and a pyrimidin-4-yl substituent at the 1-position.

Molecular Formula C13H20N4O2
Molecular Weight 264.32
CAS No. 1448850-66-5
Cat. No. B3027994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate
CAS1448850-66-5
Molecular FormulaC13H20N4O2
Molecular Weight264.32
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCN(C1)C2=NC=NC=C2
InChIInChI=1S/C13H20N4O2/c1-13(2,3)19-12(18)16-10-5-7-17(8-10)11-4-6-14-9-15-11/h4,6,9-10H,5,7-8H2,1-3H3,(H,16,18)/t10-/m0/s1
InChIKeyNRTAESNWROZBDG-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate (CAS 1448850-66-5) for Chiral Synthesis


tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate is a chiral pyrrolidine building block protected with a tert-butyloxycarbonyl (Boc) group [1]. Its core structure features a pyrrolidine ring with a defined (S)-configuration at the 3-position and a pyrimidin-4-yl substituent at the 1-position [1]. This compound is not a final drug substance but a pivotal intermediate used in medicinal chemistry to synthesize more complex, biologically active molecules, particularly those targeting the cyclin-dependent kinase 8 (CDK8) pathway [2].

Risks of Substituting CAS 1448850-66-5 with Non-Chiral or Racemic Analogs


Generic substitution with a non-chiral or racemic mixture will fail to produce biologically active final compounds. The (S)-configuration is a critical determinant for binding to the CDK8 kinase target. A non-stereocontrolled synthesis yields a mixture of diastereomers in the final drug-like molecule, leading to a significant or complete loss of inhibitory activity against CDK8 [1]. The patented synthesis route explicitly requires this single, chiral enantiomer to achieve the unique Type-II (DMG-out) binding mode essential for high kinase selectivity, a property unattainable with the (R)-enantiomer or a racemic starting material [1].

Quantitative Differentiation Guide for CAS 1448850-66-5


Chiral Purity as a Direct Driver of CDK8 Inhibitor Potency

The bioactivity of the final CDK8 inhibitor is directly contingent on the (S)-configuration of the pyrrolidine ring originating from this intermediate. The final molecule, N-{(3S)-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl}-N'-{4-[(morpholin-4-yl)methyl]-3-(trifluoromethyl)phenyl}urea, designed from this synthon, inhibits CDK8 with an IC50 of 19 nM [1]. The (R)-enantiomer of the final compound, which would result from the corresponding (R)-enantiomer starting material, was inactive [1]. This demonstrates that using a non-(S) chiral synthon leads to a total loss of potency.

Medicinal Chemistry Enantioselective Synthesis Kinase Inhibition

Enabling a Unique Type-II (DMG-out) Binding Mode in CDK8

The (3S)-enantiomer is essential for achieving a specific Type-II binding mode in CDK8, where the kinase adopts an inactive 'DMG-out' conformation [1]. X-ray co-crystallography of the advanced lead compound (derived from this intermediate) with CDK8/cyclin C confirmed this binding mode with a resolution of 2.85 Å [1]. This conformation is associated with high kinase selectivity, a crucial parameter for therapeutic development. The Boc-protected intermediate provides the masked amine handle at the pyrrolidine 3-position, which, after deprotection, forms a key urea linkage to the inhibitor's tail group, anchoring the molecule in this specific conformation [1].

Structural Biology Kinase Inhibitor Design Selectivity

Enantiomeric Purity and Scalability for Advanced Intermediates

Commercially available specifications report a chemical purity of 98% for this compound . It functions as a stable, protected amine, undergoing quantitative deprotection (99% yield) under acidic conditions (HCl/dioxane) to liberate the free amine for subsequent urea or amide bond formation [1]. This high-yielding, reliable deprotection step is critical for optimizing multi-step synthetic routes in a medicinal chemistry or process development campaign.

Process Chemistry Chiral Synthesis Quality Control

Optimal Scenarios for Procuring CAS 1448850-66-5


Synthesis of Selective Type-II CDK8/19 Kinase Inhibitors

This compound is the definitive starting point for synthesizing a series of highly selective CDK8 inhibitors, as described by Bergeron et al. (2016) [1]. The resulting molecules exhibit a Type-II (DMG-out) binding mode and require the (S)-configuration for potent (IC50 = 19 nM) on-target activity. Any deviation from this specific chiral intermediate renders the final inhibitor inactive [1].

Scalable Manufacture of a Key CDK8 Inhibitor Intermediate

The Boc-protected chiral amine is a robust intermediate for process development. Its near-quantitative deprotection yield of 99% in 0.5 hours under standard acidic conditions [1] provides a reliable and efficient step in longer synthetic sequences, which is essential for scaling from milligrams to kilograms in a CMC (Chemistry, Manufacturing, and Controls) campaign.

Structure-Based Drug Design and SAR Exploration of Kinase Hinge-Binders

The pyrimidine group serves as a versatile hinge-binding motif for numerous kinases. The protected (3S)-pyrrolidine scaffold allows for late-stage diversification. After Boc-deprotection, the free amine can be reacted with various carboxylic acids, isocyanates, or sulfonyl chlorides to rapidly generate compound libraries [1], making it a strategic procurement item for SAR (Structure-Activity Relationship) studies targeting the kinome.

Quote Request

Request a Quote for tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.